
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been well-characterized.
作用機序
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a selective inhibitor of GSK-3β, CDK2, and CDK5. GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. CDK2 and CDK5 are involved in cell cycle regulation and neuronal development, respectively. By inhibiting these kinases, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have potent inhibitory effects on GSK-3β, CDK2, and CDK5 in vitro. In addition, it has been shown to have antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.
実験室実験の利点と制限
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical models, and its mechanism of action has been well-characterized. However, there are also limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the study of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for specific types of tumors. Another potential application is in the treatment of neurodegenerative diseases, where it could be used to slow or prevent disease progression. Additionally, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide could be further modified to improve its solubility and pharmacokinetic properties, making it a more effective research tool and potential therapeutic agent.
In conclusion, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well-characterized, and it has shown promising results in preclinical studies. While there are limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments, its potential applications in cancer, neurodegenerative diseases, and psychiatric disorders make it a promising research tool and potential therapeutic agent.
合成法
The synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide involves the reaction of 4-bromo-1-methylpyridin-2(1H)-one with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the carboxamide is introduced through the reaction of the pyrazole with 2-chloro-N-(4-chlorophenyl)acetamide. The overall synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is shown in Figure 1.
科学的研究の応用
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on several kinases, including GSK-3β, CDK2, and CDK5. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. Therefore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
特性
IUPAC Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)10(15)12-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUIAZDBBUCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

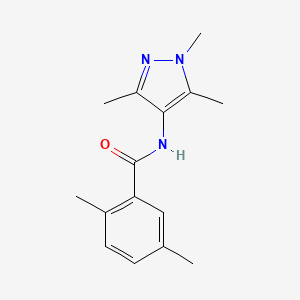
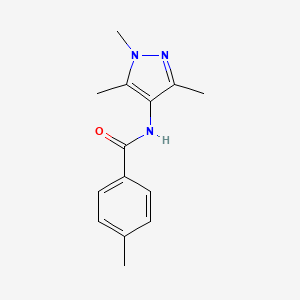
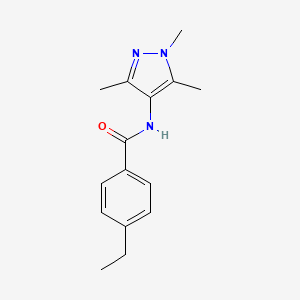
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
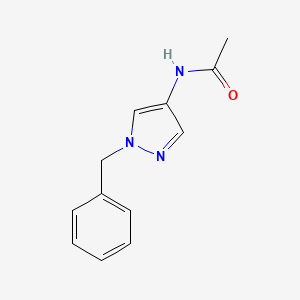


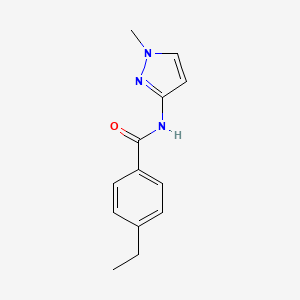
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
